![molecular formula C8H8ClNO B170254 2-Amino-5-chloro-3-methylbenzaldehyde CAS No. 151446-29-6](/img/structure/B170254.png)
2-Amino-5-chloro-3-methylbenzaldehyde
Overview
Description
2-Amino-5-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used as a research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloro-3-methylbenzaldehyde consists of a benzene ring substituted with an amino group, a chloro group, and a methyl group . The InChI code for this compound is 1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-chloro-3-methylbenzaldehyde include a molecular weight of 169.61 . Additional properties such as boiling point or melting point are not provided in the search results.Scientific Research Applications
2-Amino-5-chloro-3-methylbenzaldehyde: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis Intermediary: This compound can serve as an intermediate in organic synthesis. Its structure allows for various chemical reactions, such as Suzuki coupling, which can introduce aromatic rings or alkyl chains. The chloro group on the benzene ring can be transformed into different molecular structures, enhancing the versatility of this compound in synthetic chemistry.
Pharmaceutical Research: In pharmaceutical research, 2-Amino-5-chloro-3-methylbenzaldehyde may be used to synthesize novel compounds with potential medicinal properties. Its amino group can undergo diazotization reactions to replace with other active functional groups, aiding in the creation of diverse pharmacophores.
Material Science: The compound’s ability to act as a precursor for more complex molecules makes it valuable in material science. It could be used to develop new polymers or coatings with specific properties, such as increased resistance to chemicals or improved thermal stability.
Peptide Synthesis: As indicated by one of the search results, this compound has applications in peptide synthesis . It could be involved in the formation of peptide bonds, which are essential for creating proteins and peptides used in various biological studies.
Mechanism of Action
Target of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical pathway .
Result of Action
The formation of oximes and hydrazones could potentially have various effects depending on the specific biological context .
properties
IUPAC Name |
2-amino-5-chloro-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCJCBRHZCQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-methylbenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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